(4-Bromo-3-methylphenyl)hydrazine
Overview
Description
(4-Bromo-3-methylphenyl)hydrazine is a compound that is part of a broader class of hydrazine derivatives, which are characterized by the presence of a hydrazine group (-NH-NH2) attached to an aromatic ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with other organic compounds. For instance, the condensation of 1-(4-bromophenyl)-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with hydrazine leads to the formation of nucleophilic substitution and intramolecular cyclization products . Similarly, reactions with γ,δ'-dicarbonylphosphonates and phosphineoxides with hydrazines yield 4-phosphopyridazine and pyridazin-3-one derivatives . These methods demonstrate the versatility of hydrazine derivatives in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be complex, with multiple rings and substituents. X-ray crystallography is a common technique used to determine the precise structure of these molecules. For example, the crystal structure of a related compound, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, revealed the orientation of benzene rings and the presence of intermolecular hydrogen bonds . These structural details are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Hydrazine derivatives can participate in various chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. The reactivity of these compounds is influenced by the substituents on the aromatic ring and the presence of the hydrazine group. For example, the reaction of 4-oxo-4H- benzopyran-3-carbonitriles with hydrazine leads to the formation of iminohydrazine intermediates and subsequent cyclization to yield pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are determined by their molecular structure. Spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are used to characterize these compounds . The presence of bromine and other substituents can significantly affect the compound's reactivity, as seen in the DNA binding studies of a bromo hydrazine derivative, which suggested intercalation as a possible mode of DNA binding . Additionally, computational methods like Density Functional Theory (DFT) are employed to explore the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential, which are indicative of the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Fluorescent Probes for Measuring Hydrazine
(Zhu et al., 2019) developed a fluorescent probe utilizing a 4-bromobutyryl moiety for detecting hydrazine in biological and water samples. This probe offers low cytotoxicity, large Stokes shift, and high sensitivity, making it suitable for environmental and biological applications.
Optical and Structural Analysis
(Ghazzali et al., 2007) studied the synthesis, crystal structures, and optical properties of thiophene-2-aldazine Schiff base derivatives, including compounds related to (4-Bromo-3-methylphenyl)hydrazine. These materials exhibit third-order nonlinear behavior, indicating potential applications in optical materials.
Chemical Synthesis and Transformation
(Panova et al., 2020) explored the migratory insertion of bis(diethylamino)phosphine groups into the N-N bond in the reaction of substituted hydrazobenzene, contributing to advancements in synthetic chemistry methodologies.
Crystallography and Molecular Modeling
(Lalvani et al., 2021) synthesized a novel bromo hydrazine derivative and performed extensive crystallographic and computational studies. Their research provides insights into molecular interactions and stability, relevant for materials science and pharmacology.
Anticonvulsant Activity Research
(Unverferth et al., 1998) synthesized 3-aminopyrroles from acetophenone and glycine derivatives, including 4-bromophenyl compounds, and evaluated their anticonvulsant activities. This research contributes to the development of new pharmaceuticals.
Anti-Bacterial and Anti-Fungal Activities
(Bharti et al., 2010) synthesized a series of compounds, including 4-bromophenyl derivatives, and screened them for antimicrobial activities. Their work aids in the search for new antimicrobial agents.
Safety And Hazards
properties
IUPAC Name |
(4-bromo-3-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVEMZXVDRIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300691 | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)hydrazine | |
CAS RN |
90084-70-1 | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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